O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-
Description
Chemical Identity and Nomenclature
O-(4-(Hydroxymethyl)benzoyl)-O'-Methyl-Polyethylene Glycol 5000 represents a precisely engineered asymmetric polyethylene glycol derivative characterized by distinct terminal functionalization at each chain end. The compound's systematic nomenclature reflects its complex architectural features, with one terminus bearing a 4-(hydroxymethyl)benzoyl group and the opposite end featuring a methyl ether functionality. The Chemical Abstracts Service has assigned this compound the registry number 175233-46-2, providing unambiguous identification within the global chemical literature database. The molecular formula encompasses the repeating ethylene oxide units characteristic of polyethylene glycol backbone chemistry, modified by the specific end-group substituents that define its unique chemical behavior and application potential.
The compound's structural designation follows International Union of Pure and Applied Chemistry nomenclature conventions for modified polyethylene glycol derivatives, where the "O-" prefix indicates ether linkage formation between the polymer backbone and the terminal functional groups. Spectroscopic analysis confirms the compound maintains an assay purity of at least 80% as determined by nuclear magnetic resonance spectroscopy, establishing its suitability for precision chemical applications. The average molecular weight specification of 5,000 daltons corresponds to approximately 113 ethylene oxide repeat units in the polymer backbone, providing a well-defined molecular architecture for consistent performance characteristics. Physical property data indicates a melting point range of 56-59 degrees Celsius, reflecting the semi-crystalline nature typical of medium molecular weight polyethylene glycol derivatives.
| Property | Specification | Analytical Method |
|---|---|---|
| Chemical Abstracts Service Number | 175233-46-2 | Registry Database |
| Average Molecular Weight | 5,000 daltons | Gel Permeation Chromatography |
| Assay Purity | ≥80% | Nuclear Magnetic Resonance |
| Melting Point | 56-59°C | Differential Scanning Calorimetry |
| Omega-End Functionality | 4-(hydroxymethyl)benzoyl | Chemical Analysis |
| Alpha-End Functionality | methoxy | Chemical Analysis |
Historical Development in Polymer Chemistry
The development of O-(4-(Hydroxymethyl)benzoyl)-O'-Methyl-Polyethylene Glycol 5000 emerged from the broader historical trajectory of polyethylene glycol chemistry, which traces its origins to the pioneering work of Portuguese chemist A.V. Lourenço in 1859. Lourenço's initial synthesis involved heating ethylene glycol with ethylene dibromide followed by fractional distillation to isolate the resulting ethylene glycol oligomers, establishing the foundational methodology for polyethylene glycol production. French chemist Charles Adolphe Wurtz independently achieved similar synthetic results during the same period, contributing to the early understanding of polyethylene glycol formation mechanisms. These early investigations laid the groundwork for the systematic development of polyethylene glycol chemistry that would eventually enable the sophisticated end-group modifications exemplified by compounds such as O-(4-(Hydroxymethyl)benzoyl)-O'-Methyl-Polyethylene Glycol 5000.
The concept of protein modification through polyethylene glycol conjugation, known as PEGylation, was first proposed by Professor Frank Davis at Rutgers University in the late 1960s. Davis envisioned that conjugating hydrophilic polymers to recombinant proteins could reduce their immunogenicity and enhance circulation lifetimes in biological systems. This pioneering concept catalyzed extensive research into functionalized polyethylene glycol derivatives designed for specific bioconjugation applications. The evolution from simple polyethylene glycol polymers to sophisticated derivatives like O-(4-(Hydroxymethyl)benzoyl)-O'-Methyl-Polyethylene Glycol 5000 reflects decades of advancement in controlled polymerization techniques and selective end-group modification strategies. The benzoyl functionality incorporated into this particular derivative represents the application of aromatic chemistry principles to polyethylene glycol modification, enabling enhanced reactivity and selectivity in conjugation reactions.
Commercial development of specialized polyethylene glycol derivatives accelerated following the introduction of CARBOWAX by Dow Chemical Company in 1940, which demonstrated the commercial viability of polyethylene glycol-based materials. Research into carboxylic acid functionalized polyethylene glycol derivatives, as reported in synthetic methodology studies, established protocols for incorporating aromatic functionalities into polyethylene glycol structures through alkylation reactions. These methodological advances enabled the development of compounds featuring benzoyl-containing end groups, such as those found in O-(4-(Hydroxymethyl)benzoyl)-O'-Methyl-Polyethylene Glycol 5000. The synthesis of such derivatives typically involves alkylation of methyl 4-hydroxybenzoate with methanesulfonyl-terminated polyethylene glycol, followed by appropriate chemical transformations to introduce the desired hydroxymethyl functionality.
Structural Relationship to Polyethylene Glycol Derivatives
O-(4-(Hydroxymethyl)benzoyl)-O'-Methyl-Polyethylene Glycol 5000 belongs to the broader family of monofunctional linear polyethylene glycol derivatives characterized by asymmetric end-group functionalization strategies. The compound's structural architecture follows the general formula M-PEG-X, where M represents the methoxy group, PEG indicates the polyethylene glycol backbone, and X corresponds to the 4-(hydroxymethyl)benzoyl functionality. This structural classification places the compound within the category of heterobifunctional polyethylene glycol derivatives, which feature different reactive or functional groups at each terminus of the polymer chain. The asymmetric nature of this functionalization strategy enables selective conjugation reactions and provides enhanced control over molecular assembly processes compared to symmetrically functionalized derivatives.
The polyethylene glycol backbone structure comprises repeating ethylene oxide units connected through ether linkages, maintaining the characteristic formula H-(O-CH₂-CH₂)ₙ-OH that defines polyethylene glycol chemistry. The compound's 5,000 dalton molecular weight positions it within the medium molecular weight range of polyethylene glycol derivatives, providing optimal balance between polymer flexibility and functional group accessibility. Research has established that polyethylene glycol derivatives in this molecular weight range exhibit excellent water solubility while maintaining sufficient chain length to confer beneficial properties such as enhanced circulation time and reduced immunogenicity in biological applications. The methoxy end group represents one of the most common polyethylene glycol modifications, providing chemical stability while eliminating potential reactivity from terminal hydroxyl groups.
The 4-(hydroxymethyl)benzoyl functionality distinguishes this compound from conventional polyethylene glycol derivatives through its incorporation of aromatic chemistry and reactive hydroxymethyl substituent. This structural feature relates closely to other benzoyl-containing polyethylene glycol derivatives used in specialized applications such as solid-phase peptide synthesis, where compounds bearing similar aromatic functionalities serve as polymer-supported reagents. The hydroxymethyl substituent on the benzyl ring provides additional chemical reactivity, enabling further derivatization or conjugation reactions while maintaining the beneficial properties conferred by the polyethylene glycol backbone. Comparative analysis with related derivatives such as Polyglykol M 5000, which features simple methoxy functionality without aromatic modification, demonstrates the enhanced chemical versatility achieved through benzoyl incorporation.
| Structural Component | Chemical Function | Relationship to Parent Polyethylene Glycol |
|---|---|---|
| Methoxy Terminus | Chemical Stability | Standard Monofunctional Modification |
| Polyethylene Glycol Backbone | Hydrophilicity, Flexibility | Core Structural Element |
| Benzoyl Linkage | Aromatic Reactivity | Advanced Functionalization |
| Hydroxymethyl Substituent | Additional Reactivity | Secondary Modification Site |
| Ester Connectivity | Chemical Linkage | Selective Attachment Strategy |
Properties
CAS No. |
175233-46-2 |
|---|---|
Molecular Formula |
C7H10O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- typically involves the reaction of 4-(hydroxymethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoyl group can undergo electrophilic aromatic substitution, further modifying its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Ring
The substituent at the para position of the benzoyl group significantly impacts physicochemical and reactive properties:
- Its lipophilic nature also reduces aqueous solubility.
- Hydroxymethyl (-CH2OH) : In the target compound, this electron-donating group increases polarity and solubility in polar solvents. The hydroxyl group may participate in hydrogen bonding, affecting crystallization behavior and stability.
- Heptyl (-C7H15) : Present in 2-(4-heptylbenzoyl)oxazole, this long alkyl chain enhances lipophilicity (molar mass: 271.35) and may improve membrane permeability but reduce reactivity in polar reaction media .
- Nitro (-NO2) and Sulfanyl (-S-C6H4CH3): Observed in 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde O-methyloxime, these groups introduce steric bulk and electronic complexity. The nitro group is strongly electron-withdrawing, while the sulfanyl group is electron-donating, creating competing electronic effects (molar mass: 302.35) .
Oxime Functionalization
- O-Methylation : The target compound’s O-methyloxime group likely enhances stability against hydrolysis compared to free oximes. Similar O-methylation is seen in ’s compound, which may stabilize the imine bond during storage or reactions .
Molecular and Physical Properties
*Hypothetical values based on structural analogy.
Key Research Findings
Electronic Effects: Electron-withdrawing substituents (e.g., -CF3, -NO2) enhance electrophilicity and reaction efficiency in cross-coupling reactions, while electron-donating groups (e.g., -CH2OH) may necessitate higher catalyst loading or elevated temperatures .
Stability : O-Methylation of oximes, as seen in the target compound and ’s molecule, improves stability against hydrolysis compared to unmethylated analogs .
Lipophilicity vs. Polarity : Long alkyl chains (e.g., -C7H15) or fluorinated groups increase lipophilicity, whereas polar substituents like -CH2OH enhance aqueous compatibility, influencing applications in medicinal chemistry or catalysis .
Q & A
Q. What frameworks integrate this compound into cross-disciplinary mechanistic studies?
- Methodological Answer : Embed the compound into a systems biology approach: combine omics (proteomics/metabolomics) to map cellular responses and CRISPR screening to identify genetic modifiers. Use knock-in/knockout models to validate target engagement and network pharmacology tools to explore polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
